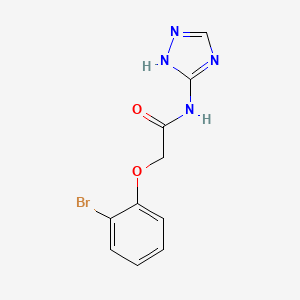![molecular formula C14H15Cl2N3O B5600045 3,5-dichloro-N,4-dimethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5600045.png)
3,5-dichloro-N,4-dimethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-N,4-dimethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C14H15Cl2N3O and its molecular weight is 312.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.0592175 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- Unexpected Reaction of Ethyl 4-(Chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates : This study highlights the ANRORC rearrangement and N-formylation reactions involving pyrazolo-triazine derivatives, providing insights into the complex reactions that similar compounds like "3,5-dichloro-N,4-dimethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide" might undergo (Ledenyova et al., 2018).
Structural Characterization
- Intermolecular interactions in antipyrine-like derivatives : The synthesis, X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives are discussed, offering a methodology for analyzing the structural characteristics of complex organic compounds, which could be applied to the compound (Saeed et al., 2020).
Biological Activity
- Synthesis, characterization, and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides : This research demonstrates the potential biological applications of benzamide derivatives, indicating a direction for evaluating the biological relevance of "this compound" (Saeed et al., 2015).
Herbicidal Activity
- Dimethylpropynylbenzamides as Herbicides : This study explores benzamides with herbicidal activity, suggesting possible agricultural applications for structurally related compounds (Viste et al., 1970).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The development of new pyrazole derivatives with improved properties is an active area of research. For example, there is interest in developing new melt-castable explosives to replace TNT . Additionally, pyrazole derivatives with potent biological activity are being explored as potential anticancer agents .
Eigenschaften
IUPAC Name |
3,5-dichloro-N,4-dimethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-9-12(15)5-11(6-13(9)16)14(20)19(2)4-3-10-7-17-18-8-10/h5-8H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEGIKZVXCBYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N(C)CCC2=CNN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-tert-butyl-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5599972.png)
![(1S,5R)-3-(1-phenyltriazole-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5599974.png)

![1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B5599987.png)

![6-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-5-sulfonamide hydrochloride](/img/structure/B5599999.png)
![1-(2-methyl-5-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5600002.png)
![N-ethyl-6-methoxy-3-methyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5600017.png)

![7-benzyl-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B5600023.png)
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE](/img/structure/B5600033.png)
![2-[(2-chlorobenzyl)sulfanyl]-6-hydroxy-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one](/img/structure/B5600038.png)
![3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5600055.png)
acetic acid](/img/structure/B5600059.png)
